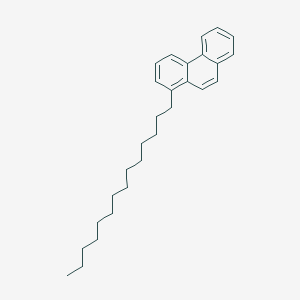

1-Tetradecylphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

104522-53-4 |

|---|---|

Molecular Formula |

C28H38 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

1-tetradecylphenanthrene |

InChI |

InChI=1S/C28H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-19-16-21-28-26-20-15-14-18-25(26)22-23-27(24)28/h14-16,18-23H,2-13,17H2,1H3 |

InChI Key |

RWHMDYTXLVTNFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C2C=CC3=CC=CC=C3C2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 1 Tetradecylphenanthrene

De Novo Synthesis Pathways of 1-Tetradecylphenanthrene

De novo synthesis, the construction of the phenanthrene (B1679779) ring system from simpler, non-phenanthrenoid precursors, is a fundamental approach to producing specifically substituted derivatives like this compound. These methods offer precise control over the final substitution pattern.

Exploration of Alkyl Chain Introduction Techniques

The introduction of a long alkyl chain, such as a tetradecyl group, onto an aromatic nucleus can be challenging. While direct Friedel-Crafts alkylation is a common method for introducing alkyl groups, it often suffers from issues like polysubstitution and carbocation rearrangements, particularly with long alkyl chains. Therefore, alternative strategies are often employed.

One effective method involves the Friedel-Crafts acylation followed by a reduction. In this two-step process, a tetradecanoyl group is first introduced onto the aromatic ring using tetradecanoyl chloride and a Lewis acid catalyst. The resulting ketone is then reduced to the corresponding alkyl group. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This approach avoids the rearrangement issues associated with direct alkylation.

Another strategy involves coupling reactions. For instance, a pre-functionalized phenanthrene, such as a halophenanthrene, can be coupled with a tetradecyl-containing organometallic reagent (e.g., a Grignard or organolithium reagent) in the presence of a suitable catalyst.

Optimization of Large-Scale Synthesis Approaches for Alkylphenanthrenes

The large-scale synthesis of specific alkylphenanthrenes requires robust and efficient methodologies. illinois.edu Classical methods like the Haworth synthesis provide a foundational route to the phenanthrene skeleton. chemistry-online.comscientificlabs.co.uk This multi-step process typically starts with naphthalene (B1677914) and succinic anhydride (B1165640). scientificlabs.co.uk The sequence involves Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, cyclization, and aromatization to build the phenanthrene ring system. chemistry-online.com By using appropriately substituted starting materials, this method can be adapted to produce specific alkylphenanthrenes.

Precursor Design and Chemical Transformation Routes

The synthesis of this compound can also be approached by modifying a pre-existing phenanthrene core or by constructing the ring from carefully designed precursors.

Multi-Step Synthetic Sequences for Phenanthrene Ring Systems

Several named reactions are pivotal in the synthesis of the phenanthrene ring system. The Bardhan-Sengupta synthesis is a classic method that involves the cyclization of a diester derived from catechol and phthalic anhydride, followed by rearrangement to form the phenanthrene skeleton. askfilo.com

Another powerful technique is the photocyclization of stilbenes . This reaction, when carried out in a continuous flow process, allows for the scalable synthesis of functionalized phenanthrenes. beilstein-journals.org The process involves the photoisomerization of an E-stilbene derivative to the reactive Z-isomer, which then undergoes photocyclization and subsequent oxidation to yield the phenanthrene. beilstein-journals.org

Modern synthetic methods also utilize transition-metal-catalyzed reactions. For example, a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been developed to synthesize various phenanthrene derivatives, including alkylphenanthrenes. espublisher.com This approach is versatile and can be adapted for a range of substituted products. espublisher.com

A summary of key synthetic reactions for the phenanthrene ring is provided in the table below.

| Reaction Name | Description | Key Reagents |

| Haworth Synthesis | A multi-step process to prepare phenanthrenes from naphthalenes. chemistry-online.com | Naphthalene, Succinic anhydride, AlCl₃, Zn(Hg)/HCl chemistry-online.comscientificlabs.co.uk |

| Bardhan-Sengupta Synthesis | Involves cyclization and rearrangement of a diester to yield phenanthrene. askfilo.com | Catechol, Phthalic anhydride askfilo.com |

| Photocyclization of Stilbenes | Oxidative photocyclization of stilbene (B7821643) derivatives. beilstein-journals.org | Stilbene derivative, Iodine beilstein-journals.org |

| Palladium-catalyzed Heck Reaction | Followed by a Reverse Diels-Alder reaction to form the phenanthrene ring. espublisher.com | Pd(OAc)₂, PPh₃, Cs₂CO₃ espublisher.com |

Functionalization and Derivatization Strategies

Once the phenanthrene ring is formed, or if starting with phenanthrene itself, functionalization is key to introducing the tetradecyl group at the desired position. Regioselective functionalization can be challenging but is achievable through various strategies. rsc.org

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. nih.gov By using a directing group, such as a carbamate, it is possible to deprotonate a specific ortho position with a strong base, followed by quenching with an electrophile. This strategy, combined with Suzuki-Miyaura cross-coupling, has been successfully used for the regiospecific synthesis of various alkylphenanthrenes. cdnsciencepub.comresearchgate.net

Other functionalization approaches include the synthesis of phenanthrene derivatives from 2-(arylethynyl)biphenyls through a selective radical cascade. acs.org This method involves the formation of a vinyl radical followed by a 6-endo cyclization. acs.org Additionally, iron(III)-catalyzed intramolecular coupling of 2'-alkynyl-biphenyl-2-carbaldehydes provides an efficient route to functionalized phenanthrenes. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Several catalytic methods are applicable to the synthesis of this compound.

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura cross-coupling , as mentioned earlier, is a key step in a combined DoM/cross-coupling strategy for synthesizing alkylphenanthrenes. cdnsciencepub.comresearchgate.net This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst.

The Heck reaction , another palladium-catalyzed process, can be used to construct the phenanthrene framework. espublisher.com This reaction involves the coupling of an unsaturated halide with an alkene.

Ring-closing metathesis (RCM) , a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes (Grubbs' catalysts), has also been applied to phenanthrene synthesis. espublisher.comnobelprize.org For instance, diallylated precursors can undergo RCM to form a cyclic intermediate that can then be converted to the phenanthrene derivative. espublisher.com Aromatization-assisted RCM provides an efficient pathway to functionalized phenanthrenes and 1-hydroxyphenanthrenes. acs.org

Recent advances in catalysis also include dual-catalyst systems, which combine photocatalysis with other catalytic modes like redox mediation or organocatalysis, to achieve novel transformations. nih.gov While not yet specifically reported for this compound, these advanced strategies hold promise for future synthetic applications.

The table below summarizes some of the key catalytic reactions used in the synthesis of phenanthrene derivatives.

| Catalytic Reaction | Catalyst | Application in Phenanthrene Synthesis |

| Suzuki-Miyaura Cross-Coupling | Palladium complexes | Coupling of functionalized precursors to build the phenanthrene skeleton or introduce substituents. cdnsciencepub.comresearchgate.net |

| Heck Reaction | Palladium complexes | Formation of the phenanthrene ring system. espublisher.com |

| Ring-Closing Metathesis (RCM) | Ruthenium (Grubbs') catalysts | Cyclization of diene precursors to form rings within the phenanthrene structure. espublisher.comacs.org |

| Iron-catalyzed Cyclization | Iron(III) salts | Intramolecular coupling to form the phenanthrene ring. nih.gov |

Homogeneous and Heterogeneous Catalysis Development

The synthesis of this compound is predominantly achieved through the alkylation of phenanthrene, a reaction that can be effectively catalyzed by both homogeneous and heterogeneous systems. The primary method involves the Friedel-Crafts alkylation, where a tetradecyl group is introduced onto the phenanthrene nucleus using an appropriate alkylating agent, such as 1-bromotetradecane (B124005) or tetradecene. The choice of catalyst—whether dissolved in the reaction medium (homogeneous) or existing in a separate phase (heterogeneous)—is critical as it influences reaction rate, yield, and selectivity.

Homogeneous Catalysis

In the context of this compound synthesis, homogeneous catalysis typically involves the use of soluble Lewis acids. These catalysts accept an electron pair from the alkylating agent, generating a carbocation or a polarized complex that then attacks the electron-rich phenanthrene ring.

Catalyst Systems : Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). These catalysts are dissolved in the reaction mixture, ensuring maximum interaction with the reactants. hrmrajgurunagar.ac.in The Monsanto acetic acid synthesis, while a different reaction, exemplifies an industrial process relying on a soluble rhodium complex, showcasing the efficacy of homogeneous catalysts. hrmrajgurunagar.ac.in

Reaction Mechanism : The catalytic cycle begins with the activation of the alkylating agent by the Lewis acid. This is followed by the electrophilic attack on the phenanthrene ring, forming a sigma complex (arenium ion) intermediate. numberanalytics.com A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst, yielding this compound.

Research Findings : Research on the alkylation of polycyclic aromatic hydrocarbons has shown that reaction conditions are crucial. For instance, in Haworth's synthesis of phenanthrene derivatives, temperature control is used to direct the position of acylation on naphthalene, a principle that extends to alkylation. quimicaorganica.org The challenge with phenanthrene is controlling regioselectivity, as positions C-9, C-1, C-3, and C-4 are all susceptible to electrophilic attack. numberanalytics.com Furthermore, homogeneous catalysts can lead to challenges such as polysubstitution and potential rearrangement of the long alkyl chain, requiring strict control of reaction parameters. Catalyst recovery is also a significant drawback, often involving complex work-up procedures. lkouniv.ac.in

Heterogeneous Catalysis

Heterogeneous catalysis offers several advantages over homogeneous systems, primarily concerning catalyst separation and reusability. cademix.org In this approach, a solid catalyst with acidic sites is employed to facilitate the alkylation.

Catalyst Systems : Solid acid catalysts are the most relevant for this synthesis. These include zeolites, clays (B1170129) (e.g., montmorillonite), and sulfated metal oxides. Zeolites, with their well-defined pore structures, can offer shape selectivity, potentially favoring the formation of the less sterically bulky 1-isomer over the more reactive 9-isomer. cademix.org The use of solid catalysts is prevalent in large-scale industrial processes, such as the Haber-Bosch process which uses a solid iron catalyst. savemyexams.comstudymind.co.uk

Reaction Mechanism : The mechanism involves the adsorption of reactants onto the catalyst surface. savemyexams.comwikipedia.org The acidic sites on the solid catalyst protonate the alkylating agent (if an alkene) or coordinate with it (if an alkyl halide) to generate the electrophile. cademix.org The reaction occurs at these active sites, followed by the desorption of the product molecule, this compound, from the catalyst surface. studymind.co.ukwikipedia.org

Research Findings : Studies on the alkylation of naphthalene with long-chain alkenes have demonstrated that acidic catalysts can achieve high conversion and selectivity. researchgate.net For phenanthrene, heterogeneous catalysts can minimize issues like catalyst leaching and product contamination. The large surface area of these catalysts enhances interaction with reactants. cademix.org The catalytic hydrogenation of phenanthrene using chrysotile-based catalysts shows the applicability of solid catalysts for modifying the phenanthrene structure, although this is a reduction rather than an alkylation. mdpi.com The design of heterogeneous catalysts, particularly the size and distribution of nanoparticles on a support material, can significantly influence activity and selectivity. unt.edu

Interactive Table: Comparison of Catalytic Strategies for this compound Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Examples | AlCl₃, FeCl₃, BF₃ | Zeolites (e.g., H-ZSM-5), Acidic Clays, Sulfated Zirconia |

| Phase | Same phase as reactants (liquid) hrmrajgurunagar.ac.in | Different phase from reactants (solid catalyst, liquid/gas reactants) wikipedia.org |

| Advantages | High activity, mild reaction conditions, good for lab-scale synthesis. libretexts.org | Easy separation from products, catalyst is reusable, reduced waste, suitable for continuous processes. cademix.org |

| Disadvantages | Difficult catalyst recovery, potential for corrosion, product contamination, waste generation from work-up. lkouniv.ac.inresearchgate.net | Lower activity compared to homogeneous counterparts, potential for pore diffusion limitations, deactivation by coking. unt.edu |

| Selectivity Control | Primarily controlled by electronics and reaction kinetics; can be difficult to control regioselectivity. numberanalytics.com | Can be enhanced by shape-selectivity (e.g., in zeolites), potentially favoring specific isomers. cademix.org |

Stereoselective Synthesis Considerations

The term stereoselective synthesis refers to a chemical reaction that preferentially forms one stereoisomer over others. egrassbcollege.ac.in For the molecule this compound, the primary synthetic challenge is not stereoselectivity but regioselectivity .

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, considerations of enantioselectivity or diastereoselectivity are not applicable to its direct synthesis from achiral precursors. researchgate.net The critical consideration is directing the tetradecyl group to the C-1 position of the phenanthrene ring over other possible positions.

Regioselectivity in Phenanthrene Alkylation : The phenanthrene nucleus has five non-equivalent carbon atoms available for electrophilic substitution: C-1, C-2, C-3, C-4, and C-9 (the C-10 position is electronically similar to C-9). The reactivity of these positions is not equal. Electrophilic attack generally favors the C-9 and C-10 positions due to the formation of a more stable arenium ion intermediate. numberanalytics.com Classical Friedel-Crafts conditions often yield a mixture of isomers, with 9-alkylphenanthrene being a significant product. numberanalytics.com Achieving high selectivity for the C-1 position requires careful optimization of catalysts and reaction conditions to overcome the inherent electronic preference of the ring system. Factors influencing the product distribution include steric effects from the catalyst or existing substituents and the reaction temperature. numberanalytics.com

Hypothetical Stereoselective Synthesis : True stereoselectivity would become a crucial factor if a chiral alkylating agent were used. For example, if phenanthrene were alkylated with a chiral form of bromotetradecane (e.g., (R)-2-bromotetradecane), the resulting product, (R)-1-(tetradec-2-yl)phenanthrene, would be chiral. In such a scenario, the development of a stereoselective synthesis would be paramount. This could involve the use of a chiral catalyst in an enantioselective reaction to produce one enantiomer preferentially. researchgate.net This approach is fundamental in modern medicinal chemistry, where a single enantiomer of a drug is often responsible for the desired therapeutic effect. wiley.com

Advanced Strategies : While direct stereoselective synthesis of this compound is not relevant, advanced methods can be envisioned for related chiral structures. The development of chiral Lewis acids or organocatalysts for Friedel-Crafts reactions has enabled enantioselective alkylations of various aromatic compounds. mdpi.com A similar strategy could theoretically be applied to phenanthrene with a suitable prochiral alkylating agent to create a chiral center. Another approach is kinetic resolution, where a chiral catalyst reacts faster with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. researchgate.net

Interactive Table: Regiochemical Considerations for the Synthesis of this compound

| Position on Phenanthrene Ring | Electronic Reactivity to Electrophiles | Steric Hindrance | Likelihood as Major Product in Friedel-Crafts Alkylation |

| C-9 / C-10 | Very High numberanalytics.com | Moderate | High, often the kinetically favored product. numberanalytics.com |

| C-1 / C-8 | High | High (peri-interaction) | Moderate, but challenging to obtain selectively. |

| C-3 / C-6 | Moderate | Low | Possible, especially under thermodynamic control. |

| C-4 / C-5 | Low | Very High | Low, sterically hindered and electronically less favored. |

| C-2 / C-7 | Low | Low | Very Low. |

Chemical Reactivity and Mechanistic Investigations of 1 Tetradecylphenanthrene

Thermal Decomposition and Pyrolysis Mechanisms

The thermal decomposition, or pyrolysis, of 1-tetradecylphenanthrene involves the breaking of chemical bonds through the application of heat, leading to the formation of smaller, less complex molecules. This process is fundamental in understanding the thermal stability and reactivity of long-chain alkylaromatic compounds. umich.eduwikipedia.org

Elucidation of Pyrolysis Product Distributions and Stoichiometries

The pyrolysis of long-chain alkyl-substituted phenanthrenes results in a complex mixture of products. For instance, the pyrolysis of a similar compound, 2-dodecyl-9,10-dihydrophenanthrene, yields 2-dodecylphenanthrene (B3051877) as a major product at lower temperatures (e.g., 375 °C), with yields consistently above 10%. acs.org Other notable products, though typically in lower yields (less than 1% until high conversion rates are reached), include n-alkanes, 1-alkenes, and various substituted and unsubstituted phenanthrenes and dihydrophenanthrenes. acs.org

In the pyrolysis of undecyl-naphthalene (UDN), another related long-chain alkylaromatic, the primary products at low conversions are 1-methylnaphthalene, 1-ethylnaphthalene, decene, and nonane (B91170). umich.edu As the reaction progresses, secondary products such as decane (B31447), naphthalene (B1677914), and undecane (B72203) become more prominent. umich.edu This suggests that the initial cleavage of the alkyl chain is a key reaction pathway. A general pyrolysis network for these types of compounds involves two main parallel pathways: one analogous to alkylbenzene pyrolysis and another involving the cleavage of the strong aryl-alkyl C-C bond. umich.edu

Table 1: Representative Pyrolysis Products of Long-Chain Alkylaromatics

| Reactant | Major Products at Low Conversion | Major Products at High Conversion |

|---|---|---|

| 2-dodecyl-9,10-dihydrophenanthrene | 2-dodecylphenanthrene, 2-vinyl-9,10-dihydrophenanthrene, n-decyl radical acs.org | 2-methylphenanthrene, 2-ethylphenanthrene, other alkanes and alkenes acs.org |

| Undecyl-naphthalene (UDN) | 1-methylnaphthalene, 1-ethylnaphthalene, decene, nonane umich.edu | Naphthalene, undecane, decane umich.edu |

| Dodecylbenzene (B1670861) (DDB) | Toluene, ethylbenzene, decane, undecene/undecane acs.org | Heavier C14+ aromatic fraction acs.org |

Impact of Alkyl Chain Length and Structure on Thermal Stability and Radical Formation

The length and structure of the alkyl chain significantly influence the thermal stability and the mechanisms of radical formation in alkylaromatic compounds. Generally, as the alkyl chain length increases, the thermal stability of the molecule may be affected. nih.govmdpi.com The pyrolysis of these compounds proceeds through free-radical chain reactions. umich.eduacs.org

For long-chain alkylaromatics, the initial steps of pyrolysis involve the formation of radicals through the cleavage of C-C and C-H bonds. The relative rates of these cleavage reactions are dictated by the bond dissociation energies (BDEs). acs.org For example, in the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene, the formation of various primary products can be explained by four parallel free-radical chain reactions. acs.org These reactions are initiated by hydrogen abstraction at different positions on the molecule, followed by β-scission. acs.org

The presence of long-chain alkyl aromatics can also influence the thermal stability of other hydrocarbons in a mixture. Studies have shown that long-chain alkyl aromatics can inhibit the cracking of n-alkanes at geological temperatures, suggesting a kinetic effect where the radicals formed from the alkylaromatics interact with the alkane decomposition process. researchgate.net

Kinetic Modeling and Activation Energy Determination for Decomposition Pathways

For instance, the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene follows first-order kinetics with an activation energy of 54.5 ± 9.1 kcal/mol and a log10A (s-1) of 13.6 ± 2.8. acs.org Similarly, the thermal decomposition of dodecylbenzene (DDB) also obeys first-order kinetics, with an apparent activation energy of 53.3 kcal/mol and a frequency factor A of 1.3 × 10^13 s-1. acs.org The activation energy for the decomposition of a substance can be calculated from the relationship Ea_reverse = Ea - ΔE, where Ea is the activation energy for the forward reaction and ΔE is the change in energy for the reaction. vaia.com

Table 2: Kinetic Parameters for the Pyrolysis of Alkylaromatic Compounds

| Compound | Order of Reaction | Activation Energy (Ea) | Frequency Factor (A) |

|---|---|---|---|

| 2-dodecyl-9,10-dihydrophenanthrene | First acs.org | 54.5 ± 9.1 kcal/mol acs.org | 10^13.6 s⁻¹ acs.org |

| Dodecylbenzene (DDB) | First acs.org | 53.3 kcal/mol acs.org | 1.3 x 10¹³ s⁻¹ acs.org |

| Toluene | 1.5 (in presence of H₂) researchgate.net | - | - |

| Ethylbenzene | Unimolecular researchgate.net | 63.2 kcal/mol researchgate.net | 1.0 x 10¹³ s⁻¹ researchgate.net |

These kinetic parameters are crucial for predicting the stability of such compounds under various conditions, such as those found in geological formations or industrial reactors. acs.org

Steam Cracking of Long-Chain Alkylaromatic Hydrocarbons

Steam cracking is a petrochemical process that breaks down saturated hydrocarbons into smaller, often unsaturated, hydrocarbons. wikipedia.org When applied to long-chain alkylaromatic hydrocarbons, it is a highly complex process involving numerous simultaneous reactions. The process typically involves diluting the hydrocarbon feed with steam and heating it in a furnace to very high temperatures (around 850°C) for a very short duration (milliseconds). wikipedia.orgwikipedia.org The rapid heating and quenching are designed to maximize the yield of desired lighter products, such as olefins. wikipedia.org

The reaction mechanism is a gaseous homogeneous reaction that proceeds without a catalyst. acs.org The development of detailed kinetic models, often with the aid of software like Reaction Mechanism Generator (RMG), is crucial for accurately predicting the product yields and optimizing the process. acs.orgnih.gov These models can simulate the complex reaction network at a molecular level, accounting for mass, momentum, and heat transfer within the cracking furnace. acs.orgnih.gov

Dealkylation and Disproportionation Reactions

Dealkylation and disproportionation are important reactions for alkyl-substituted aromatic compounds, often catalyzed by zeolites.

Investigation of Catalytic Dealkylation Processes on Alkyl-Substituted Aromatics

Catalytic dealkylation is a process that selectively removes alkyl groups from an aromatic ring. Zeolites are highly effective catalysts for these reactions. rsc.orgnih.gov The mechanism of zeolite-catalyzed dealkylation of alkylaromatics is well-established and proceeds via a carbenium ion chain mechanism. researchgate.netresearchgate.net

The process typically involves the following steps:

Protonation: The aromatic ring is protonated by a Brønsted acid site on the zeolite, forming a Wheland complex (or σ-complex), which is a protonated arenium ion. nih.govacs.org

Dealkylation: This intermediate can then undergo a concerted dealkylation step, releasing an alkene and regenerating the aromatic compound. acs.org Alternatively, the alkyl group can be transferred to the zeolite framework, forming a surface alkoxide species, which then decomposes to the alkene. acs.org

The choice of catalyst and reaction conditions can significantly influence the selectivity of the dealkylation process. For example, using a silica-monolayer loaded on alumina (B75360) (SMA) with weak Brønsted acid sites has been shown to be highly active for the dealkylation of alkyl polycyclic aromatic hydrocarbons, favoring the removal of long-chain alkyl groups while leaving smaller methyl and ethyl groups intact. rsc.org In contrast, noble metal-modified zeolites can selectively dealkylate groups with two or more carbon atoms while preserving methyl groups, and they exhibit good long-term stability. google.com

Disproportionation is a related reaction where an alkyl group is transferred from one aromatic molecule to another. wikipedia.org This can sometimes be an undesirable side reaction during dealkylation. google.com

Mechanistic Studies of Alkyl Chain Cleavage and Rearrangement

The cleavage and rearrangement of the tetradecyl chain attached to the phenanthrene (B1679779) core are significant reactions, particularly under catalytic and thermal stress. Mechanistic investigations into these processes are crucial for understanding the stability and transformation pathways of this compound.

Under pyrolytic conditions or in the presence of certain catalysts, the long alkyl chain of this compound can undergo several transformations. The primary pathways involve cracking, which is the scission of C-C bonds within the alkyl chain, and dealkylation, where the entire tetradecyl group is cleaved from the phenanthrene ring.

Cracking Mechanisms: The cracking of the tetradecyl chain can proceed through various mechanistic routes, including free-radical and catalytic pathways.

Free-Radical Mechanism: At high temperatures, homolytic cleavage of a C-C bond in the alkyl chain can occur, generating two alkyl radicals. These radicals can then undergo a series of reactions, such as hydrogen abstraction, β-scission, and isomerization, leading to a complex mixture of smaller alkanes and alkenes. The initial bond cleavage is typically the rate-determining step and requires significant energy input.

Catalytic Cracking: In the presence of acid catalysts, such as zeolites, the mechanism proceeds through carbocation intermediates. The catalyst protonates the phenanthrene ring or the alkyl chain, initiating a cascade of reactions. Protonation of the aromatic ring can lead to dealkylation, while protonation of the alkyl chain can induce isomerization and subsequent cracking. The product distribution is highly dependent on the catalyst's properties and the reaction conditions.

Rearrangement Mechanisms: Alongside cleavage, rearrangement of the alkyl chain can also occur. Isomerization of the tetradecyl group to form branched isomers is a common pathway, particularly under acidic conditions. This proceeds through the formation of a secondary or tertiary carbocation, which is more stable than the primary carbocation, followed by hydride or alkyl shifts.

Influence of Catalyst Properties (e.g., Lewis Acidity) on Reaction Selectivity

The selectivity of catalytic reactions involving this compound is profoundly influenced by the properties of the catalyst employed. energy.gov Catalyst characteristics such as acidity (both Lewis and Brønsted), pore structure, and the nature of the active sites play a pivotal role in directing the reaction towards desired products. energy.gov

Lewis Acidity: Lewis acids, such as aluminum chloride (AlCl₃), are effective catalysts for various transformations of alkylaromatic compounds. pcc.eu In the context of this compound, Lewis acidity can significantly impact reaction selectivity in several ways:

Dealkylation vs. Cracking: Strong Lewis acids can promote the complete cleavage of the tetradecyl group from the phenanthrene ring (dealkylation) by coordinating with the aromatic system and facilitating the departure of the alkyl carbocation. In contrast, catalysts with a balance of Lewis and Brønsted acidity might favor cracking of the alkyl chain.

Isomerization: Lewis acids can catalyze the isomerization of the tetradecyl chain, leading to the formation of branched isomers. The strength and concentration of the Lewis acid sites can influence the extent of isomerization.

Transalkylation: In the presence of other aromatic compounds, Lewis acids can facilitate transalkylation, where the tetradecyl group is transferred from the phenanthrene ring to another aromatic molecule.

Influence of Other Catalyst Properties:

Brønsted Acidity: Brønsted acid sites, often found in zeolites and other solid acid catalysts, can protonate the aromatic ring or the alkyl chain, leading to cracking and isomerization reactions. The density and strength of these acid sites are critical in determining the product distribution.

Pore Structure: The pore size and geometry of solid catalysts, such as zeolites, can exert shape-selective control over the reaction. For instance, catalysts with small pores may favor the formation of linear products from the cracking of the tetradecyl chain, while larger pores may accommodate the formation of bulkier, branched isomers.

Metal Function: In bifunctional catalysts, a metal component (e.g., platinum, nickel) can be introduced to provide hydrogenation/dehydrogenation activity. mdpi.commdpi.com This can influence the reaction pathways by, for example, hydrogenating cracked fragments or promoting cyclization reactions. The addition of a second metal can enhance selectivity by modifying the electronic and geometric properties of the primary metal catalyst. mdpi.commdpi.com

The interplay between these catalyst properties allows for the tuning of reaction selectivity, enabling the targeted production of specific isomers or cleavage products from this compound.

Electrochemical Transformations and Redox Behavior

The electrochemical behavior of this compound is characterized by the redox activity of the phenanthrene core. The extended π-system of phenanthrene allows it to undergo both reduction and oxidation processes, leading to various chemical transformations.

Reductive Coupling and Dimerization Pathways (referencing similar reactions)

Proposed Reductive Coupling Pathways:

Radical-Radical Coupling: Two radical anions of this compound could couple to form a dimeric dianion. Subsequent protonation would yield a dihydro-dimer.

Radical-Substrate Coupling: The radical anion could attack a neutral molecule of this compound, leading to a dimeric radical anion. Further reduction and protonation would result in a dimeric product.

These pathways are analogous to the McMurry reaction, where reductive coupling of carbonyl compounds is achieved using titanium reagents, proceeding through radical intermediates to form alkenes. scielo.org.bonih.gov The electrochemical approach offers a potentially more sustainable and controllable alternative to traditional chemical reductants.

Electrode Material Effects on Reaction Selectivity and Yield

The choice of electrode material is a critical parameter in organic electrochemistry, significantly influencing the selectivity and yield of reactions. nih.govresearchgate.net For the electrochemical transformations of this compound, the electrode material would affect both the electron transfer kinetics and the adsorption of reactants and intermediates.

Influence of Cathode Material in Reductive Processes:

High Hydrogen Overpotential Materials: Materials like mercury, lead, and glassy carbon have a high overpotential for the hydrogen evolution reaction (HER), which is often a competing reaction in protic media. Using these materials can favor the reduction of the organic substrate over proton reduction, leading to higher current efficiency and product yield. nih.gov

Catalytic Cathodes: Certain cathode materials can exhibit catalytic activity, promoting specific reaction pathways. For instance, nickel cathodes have been reported to give high yields in some reductive coupling reactions. nih.gov

Surface Area and Morphology: Electrodes with a high surface area, such as reticulated vitreous carbon (RVC) or carbon felt, can allow for higher currents to be applied, potentially increasing the reaction rate and yield. researchgate.net

Influence of Anode Material in Oxidative Processes:

Inert Anodes: Platinum and carbon-based electrodes are often used as anodes in oxidative electrosynthesis due to their relative inertness. nih.gov

Catalytic Anodes: Boron-doped diamond (BDD) electrodes are known for their high oxygen evolution overpotential and can promote certain oxidative coupling reactions with improved selectivity compared to platinum or carbon. nih.gov

The following table summarizes the potential effects of different electrode materials on the electrochemical reactions of this compound, based on general principles of organic electrochemistry. nih.govnih.govmdpi.com

Table 1: Potential Effects of Electrode Materials on Electrochemical Transformations of this compound

| Electrode Material | Potential Role in Reductive Processes | Potential Role in Oxidative Processes |

|---|---|---|

| Platinum (Pt) | Can catalyze both substrate reduction and hydrogen evolution, potentially leading to lower selectivity. | Commonly used as an inert anode, but can be susceptible to fouling. |

| Glassy Carbon (GC) | High hydrogen overpotential, favoring substrate reduction and potentially improving yield. | Relatively inert, but surface can passivate over time. |

| Nickel (Ni) | Can act as a catalytic cathode, potentially enhancing the yield of reductive coupling products. | Can be used as a sacrificial anode or as a catalyst for specific oxidations. |

| Boron-Doped Diamond (BDD) | High hydrogen overpotential. | High oxygen overpotential, can promote selective oxidative coupling reactions. |

Radical and Anionic Mechanistic Pathways in Electrochemical Processes

The electrochemical reduction of this compound is expected to proceed through radical and anionic intermediates. researchgate.netresearchgate.net The initial step is the formation of a radical anion via a one-electron transfer to the phenanthrene moiety. The subsequent fate of this radical anion determines the final product distribution.

Mechanistic Pathways:

ECE (Electron-Chemical-Electron) Mechanism: The radical anion undergoes a chemical reaction (e.g., protonation, dimerization), and the resulting species is then further reduced in a second electron transfer step.

EEC (Electron-Electron-Chemical) Mechanism: The radical anion is immediately reduced further to a dianion before undergoing a chemical reaction. This pathway is favored at more negative potentials.

The specific pathway followed will depend on factors such as the electrode potential, the solvent, and the presence of proton donors.

In the context of reductive coupling, the formation of a C-C bond can occur through the dimerization of two radical anions (a radical pathway) or by the nucleophilic attack of an anion on a neutral molecule. researchgate.net The presence of radical intermediates can be investigated using techniques such as cyclic voltammetry and in-situ electron paramagnetic resonance (EPR) spectroscopy. The reaction of radical anions with carbon dioxide is a known pathway for electrochemical carboxylation, which could be a potential transformation for this compound. cardiff.ac.uk

Oxidative and Other Selective Chemical Transformations

Beyond the reactions involving the alkyl chain, the phenanthrene nucleus of this compound is susceptible to a range of oxidative and other selective chemical transformations. These reactions can be used to introduce new functional groups or to modify the aromatic core.

Oxidative Transformations:

Oxidation to Quinones: Strong oxidizing agents, such as chromium trioxide or potassium dichromate in acidic media, can oxidize the phenanthrene ring to form phenanthrene-9,10-quinone. The tetradecyl group would likely remain intact under these conditions, although some side-chain oxidation could occur with more aggressive reagents or prolonged reaction times.

Ozonolysis: Ozonolysis of phenanthrene typically leads to the cleavage of the 9,10-bond, forming a biphenyl (B1667301) derivative with two aldehyde groups. For this compound, this would result in a substituted biphenyl-2,2'-dicarbaldehyde.

Electrochemical Oxidation: Anodic oxidation of this compound could lead to the formation of a radical cation. This intermediate could then undergo various follow-up reactions, including coupling to form biphenanthrene (B1261930) derivatives or reaction with nucleophiles present in the electrolyte solution.

Other Selective Transformations:

Hydrogenation: Catalytic hydrogenation can be employed to selectively reduce the aromatic rings of the phenanthrene core. The extent of hydrogenation can be controlled by the choice of catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃) and the reaction conditions (pressure, temperature). Partial hydrogenation can yield various tetradecyl-dihydrophenanthrenes and tetradecyl-tetrahydrophenanthrenes.

The following table provides a summary of potential selective transformations of this compound.

Table 2: Potential Selective Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | This compound-9,10-quinone |

| Ozonolysis | 1. O₃, CH₂Cl₂; 2. Zn, H₂O | Substituted biphenyl-2,2'-dicarbaldehyde |

| Nitration | HNO₃, H₂SO₄ | Isomeric mixture of nitro-1-tetradecylphenanthrenes |

| Hydrogenation | H₂, Pd/C | Tetradecyl-dihydrophenanthrene, Tetradecyl-tetrahydrophenanthrene |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Biphenyl-2,2'-dicarbaldehyde |

| Chromium trioxide |

| This compound-9,10-quinone |

| Nitro-1-tetradecylphenanthrene |

| Tetradecyl-dihydrophenanthrene |

| Tetradecyl-tetrahydrophenanthrene |

| Potassium dichromate |

| Palladium on carbon |

| Platinum(IV) oxide |

Environmental Behavior and Transport Phenomena of 1 Tetradecylphenanthrene

Degradation Pathways in Environmental Compartments

Microbial degradation is a primary pathway for the removal of PAHs from the environment. frontiersin.org A wide range of bacteria and fungi are capable of utilizing PAHs as a source of carbon and energy. frontiersin.orgnih.gov The presence of a long alkyl chain, such as the tetradecyl group in 1-tetradecylphenanthrene, is expected to influence the rate and pathway of biodegradation compared to its parent compound, phenanthrene (B1679779).

The initial step in the aerobic biodegradation of alkylated PAHs often involves the oxidation of the aromatic ring or the alkyl side chain. For phenanthrene, bacterial degradation typically proceeds via the cleavage of the aromatic ring. researchgate.net In the case of this compound, microorganisms may initially attack the tetradecyl chain through terminal or sub-terminal oxidation, leading to the formation of long-chain fatty acids and a modified phenanthrene core. Alternatively, the aromatic nucleus could be the initial site of attack. The presence of the long alkyl chain may decrease the bioavailability of the compound to microorganisms, potentially slowing the degradation process. nih.gov The rate of biodegradation of PAHs generally decreases as the number of aromatic rings and the degree of alkylation increase. asm.org

Table 1: Factors Influencing Biotic Degradation of this compound

| Factor | Influence on Degradation |

| Microbial Population | Presence of specialized PAH-degrading microorganisms is crucial. |

| Bioavailability | The low water solubility and high sorption potential of this compound can limit its availability to microbes. nih.gov |

| Nutrient Availability | Adequate levels of nutrients such as nitrogen and phosphorus are required for microbial growth and metabolism. researchgate.net |

| Oxygen Levels | Aerobic conditions are generally more favorable for the rapid degradation of PAHs. researchgate.net |

| Temperature and pH | Optimal temperature and pH conditions enhance microbial activity and degradation rates. herts.ac.uk |

This table is generated based on general principles of PAH biodegradation.

Abiotic processes, including photodegradation and chemical oxidation, also contribute to the transformation of this compound in the environment. tandfonline.com PAHs are generally resistant to hydrolysis under typical environmental conditions.

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for PAHs, particularly in the atmosphere and on surfaces exposed to sunlight. pjoes.com The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizing agents, and the physical state of the compound. tandfonline.com PAHs adsorbed to particulate matter may have different photodegradation rates compared to those in the vapor phase or dissolved in water. pjoes.com The addition of an alkyl chain can alter the light-absorbing properties of the phenanthrene molecule, which may affect its photodegradation rate.

Chemical oxidation in soil and atmospheric environments can also contribute to the degradation of this compound. Reactions with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•) can lead to the transformation of the compound. pjoes.com In soil, metal oxides and other reactive mineral surfaces can catalyze oxidation reactions. tandfonline.com

The degradation of this compound, whether biotic or abiotic, results in the formation of various intermediate breakdown products. The specific nature of these products depends on the degradation pathway.

Biotic degradation is expected to yield a range of oxygenated and partially degraded compounds. For instance, microbial metabolism of alkylated PAHs can lead to the formation of hydroxylated and carboxylated derivatives. nih.gov These initial transformation products are generally more water-soluble and potentially more bioavailable than the parent compound. nih.gov However, some of these intermediates may also exhibit toxicity. nih.gov Further degradation can lead to the complete mineralization of the compound to carbon dioxide and water.

Environmental Partitioning and Distribution Dynamics

The distribution of this compound in the environment is governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment.

Volatilization is the process by which a chemical transfers from a solid or liquid phase to the gas phase. The tendency of this compound to volatilize is determined by its vapor pressure and Henry's Law constant. Due to its high molecular weight and the presence of the long tetradecyl chain, this compound is expected to have a very low vapor pressure, making it less volatile than its parent compound, phenanthrene. landrehab.org

Despite its low volatility, this compound can be subject to long-range atmospheric transport when adsorbed to airborne particulate matter. pjoes.com PAHs are known to associate with atmospheric particles, which can then be transported over long distances before being removed from the atmosphere through wet or dry deposition. pjoes.com The gas-particle partitioning of PAHs is influenced by temperature, with a greater proportion found in the particulate phase at lower temperatures. acs.org

Adsorption to soil and sediment is a major process affecting the fate and transport of hydrophobic organic compounds like this compound. nih.gov The high lipophilicity of this compound, indicated by its high octanol-water partition coefficient (Kow), suggests a strong tendency to sorb to organic matter in soil and sediment. mdpi.com

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe the extent of adsorption. oup.com For alkylated PAHs, the Koc value generally increases with the degree of alkylation, meaning that this compound is expected to have a higher Koc value than phenanthrene and thus bind more strongly to soil and sediment. oup.comoup.com This strong adsorption reduces its mobility in soil and its bioavailability to organisms, but it also increases its persistence by protecting it from degradation. nih.govnih.gov

Desorption, the release of a sorbed chemical, is often a slow process for strongly bound PAHs. scilit.com This can lead to the long-term sequestration of this compound in soil and sediment, creating a persistent reservoir of contamination.

Table 2: Expected Environmental Partitioning Behavior of this compound

| Environmental Compartment | Expected Partitioning Behavior | Rationale |

| Air | Predominantly associated with particulate matter. | Low vapor pressure limits its presence in the gas phase. landrehab.org |

| Water | Low solubility; primarily found in suspended sediments. | High hydrophobicity drives partitioning to solid phases. |

| Soil and Sediment | Strong adsorption to organic matter. oup.com | High lipophilicity and expected high Koc value. oup.comoup.com |

This table is generated based on the known behavior of high molecular weight and alkylated PAHs.

Aqueous Solubility and Distribution in Water Columns

The aqueous solubility of this compound is exceptionally low. This characteristic is a direct consequence of its large, nonpolar structure, consisting of a phenanthrene core and a 14-carbon alkyl chain. Generally, the water solubility of PAHs decreases as the degree of alkylation and molecular weight increase. cer-rec.gc.ca This principle suggests that this compound is significantly less soluble than phenanthrene and its lower alkylated homologues. Research on other alkylated PAHs has demonstrated that higher alkylation leads to lower water solubility, which in turn results in lower aqueous exposure concentrations. rsc.org

Due to its low solubility and high hydrophobicity, this compound will predominantly partition out of the aqueous phase. In aquatic environments, it is expected to be found in higher concentrations adsorbed to suspended particulate matter and accumulating in sediments rather than being freely dissolved in the water column. researchgate.net Studies on general PAH distribution show that 2-3 ring PAHs are more dominant in the dissolved phase, while higher molecular weight PAHs are found in lower concentrations in this phase. nih.gov Freely dissolved concentrations of alkylated PAHs have been found to be more abundant than their unsubstituted counterparts in surface water and sediment porewater at contaminated sites. acs.orgnih.gov The distribution within the water column will see higher concentrations near the bottom layer in the dissolved phase shortly after a spill event, with a significant portion also found in the suspended phase. nih.gov

Table 1: General Influence of Alkylation on the Aqueous Solubility of Phenanthrenes

| Compound Class | General Aqueous Solubility |

| Phenanthrene (unsubstituted) | Relatively Higher |

| Short-chain Alkyl-phenanthrenes (e.g., C1-C4) | Intermediate |

| Long-chain Alkyl-phenanthrenes (e.g., this compound) | Extremely Low |

Persistence and Environmental Half-Lives

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or removed. For this compound, its structure suggests a high degree of persistence.

Specific experimental data on the environmental half-life of this compound are scarce. However, the persistence of PAHs is known to increase with the number of aromatic rings and the degree of alkylation. asm.org For instance, the half-life of phenanthrene in soil and sediment can range from 16 to 126 days, whereas the five-ring benzo[a]pyrene (B130552) can have a half-life of over 1,400 days. asm.org In general, biodegradation half-lives of sediment-bound PAHs can range from a few days for naphthalene (B1677914) to several years for higher molecular weight compounds. canada.ca Studies on other PAHs have shown that half-lives in landscaping materials with high organic matter can be significantly longer than in materials with low organic matter. nih.gov Without specific microbial intervention, the natural half-life of phenanthrene can exceed 180 days. researchgate.net

Table 2: Comparative Environmental Half-Lives of Selected PAHs

| Compound | Molecular Weight | Number of Rings | Typical Half-Life Range in Soil/Sediment |

| Naphthalene | 128.17 g/mol | 2 | 0.3 to 129 days |

| Phenanthrene | 178.23 g/mol | 3 | 16 to 126 days |

| Benzo[a]pyrene | 252.31 g/mol | 5 | 229 to >1,400 days |

| This compound | 374.6 g/mol | 3 (+ C14 chain) | Expected to be significantly longer than phenanthrene |

Note: The half-life for this compound is an educated estimation based on structure-persistence relationships and not on direct experimental data.

Several factors influence the environmental persistence of this compound:

Microbial Degradation: The primary mechanism for the breakdown of PAHs in the environment is microbial degradation. frontiersin.org However, the large size and hydrophobicity of this compound make it less bioavailable to microorganisms. The long alkyl chain may also sterically hinder enzymatic attack on the aromatic rings. While some bacteria are known to degrade long-chain alkanes and PAHs, the rate of degradation for a molecule like this compound is expected to be very slow. core.ac.ukmdpi.com

Sorption to Organic Matter: Due to its high lipophilicity, this compound will strongly adsorb to soil and sediment organic matter. mdpi.com This sorption reduces its bioavailability and protects it from microbial degradation and other removal processes, thereby increasing its persistence. mdpi.com The half-lives of PAHs like phenanthrene and fluoranthene (B47539) have been shown to be directly related to the organic matter content of the soil. nih.gov

Photolysis: Photodegradation can be a significant removal process for PAHs at the surface of water or soil. However, once this compound is incorporated into sediments or deeper soil layers, it is shielded from sunlight, and this degradation pathway becomes negligible.

Temperature: Higher temperatures can increase the rate of microbial metabolism and may slightly increase the aqueous solubility of PAHs, potentially leading to faster degradation. core.ac.uk Conversely, at lower temperatures, the persistence of the compound is likely to be greater.

Bioaccumulation: Due to its high hydrophobicity, this compound has a high potential for bioaccumulation in the fatty tissues of organisms. nih.gov This process can remove the compound from the water column but can lead to its transfer through the food chain.

Advanced Analytical and Spectroscopic Characterization of 1 Tetradecylphenanthrene

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in isolating 1-tetradecylphenanthrene from various matrices, ranging from environmental samples to products of chemical synthesis. The choice of method depends on the complexity of the sample and the analytical objectives.

Gas Chromatography-Based Methods (e.g., GC/FID/TCD for product analysis)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. lucideon.com When coupled with detectors such as the Flame Ionization Detector (FID) or the Thermal Conductivity Detector (TCD), GC provides robust and quantitative analysis. lucideon.comqueensu.ca

The FID is particularly sensitive to hydrocarbons and is a common choice for quantifying this compound. bucksci.com It operates by pyrolyzing the sample in a hydrogen-air flame, which generates ions and produces a current proportional to the amount of organic analyte. The TCD, a universal detector, measures the difference in thermal conductivity between the carrier gas and the analyte-containing effluent. bucksci.comlpdlabservices.co.uk While generally less sensitive than the FID for hydrocarbons, the TCD is non-destructive and can detect a wide range of compounds. bucksci.com

For routine analysis, a packed or capillary column is selected based on the required separation efficiency. The choice of stationary phase is critical for resolving this compound from other components in a mixture. Method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve the desired separation and peak shape.

Table 1: Typical GC Parameters for Alkylated PAH Analysis

| Parameter | Value/Type | Purpose |

| Injector Type | Split/Splitless | Allows for analysis of a wide range of concentrations. |

| Injector Temperature | 250 - 300 °C | Ensures complete vaporization of the analyte. |

| Column | Capillary (e.g., HP-5) | Provides high-resolution separation. |

| Oven Program | Temperature ramp | Separates compounds based on boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Detector | FID or TCD | Quantifies the separated components. |

| Detector Temperature | 300 - 325 °C | Prevents condensation of analytes. |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument and application.

Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GCxGC-qMS) for Complex Mixture Analysis

For highly complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.govmdpi.com In GCxGC, the effluent from a primary column is subjected to a second, orthogonal separation on a shorter, faster column. mdpi.com This results in a structured two-dimensional chromatogram with greatly increased peak capacity. chromatographyonline.comgcms.cz

When coupled with a quadrupole mass spectrometer (qMS), GCxGC-qMS becomes a formidable tool for both the separation and identification of individual components in intricate mixtures. nih.gov The mass spectrometer provides mass-to-charge ratio information, which aids in the positive identification of this compound and its isomers, even when they co-elute in a one-dimensional separation. researchgate.net The high data acquisition speed of modern mass spectrometers is crucial for accurately capturing the narrow peaks generated in the second dimension. nih.gov

Table 2: Advantages of GCxGC-qMS for Complex Sample Analysis

| Feature | Benefit |

| Increased Peak Capacity | Superior resolution of closely related compounds. gcms.cz |

| Structured Chromatograms | Provides organized separation patterns (e.g., by volatility and polarity). gcms.cz |

| Enhanced Sensitivity | Cryogenic modulation can lead to signal enhancement. gcms.cz |

| Mass Spectral Data | Confident identification of analytes. nih.gov |

Liquid Chromatography Techniques for Polar Metabolites

While this compound itself is nonpolar, the analysis of its potential polar metabolites, formed through biological or environmental degradation processes, requires different chromatographic approaches. Liquid chromatography (LC) is the method of choice for such compounds. nih.gov

Techniques like reversed-phase high-performance liquid chromatography (HPLC) or hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (LC-MS) are well-suited for separating and identifying polar metabolites. hpst.czchromatographyonline.com HILIC is particularly effective for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns. chromatographyonline.com Tandem mass spectrometry (MS/MS) can provide further structural information for the definitive identification of these metabolites. nih.gov The development of advanced LC stationary phases and the widespread availability of mass spectrometers have greatly expanded the capabilities for analyzing polar metabolites in various matrices. nih.gov

Spectroscopic Identification and Structural Elucidation Techniques

Spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of this compound.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for structural characterization)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. researchgate.net These techniques are complementary and can offer a more complete structural picture when used in conjunction. surfacesciencewestern.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds and hetero-nuclear functional groups. surfacesciencewestern.com The FTIR spectrum of this compound would exhibit characteristic peaks corresponding to the aromatic C-H stretching and bending vibrations of the phenanthrene (B1679779) core, as well as the C-H stretching and bending vibrations of the long alkyl (tetradecyl) chain.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. researchgate.net It is highly sensitive to non-polar and homo-nuclear bonds, such as the C-C bonds within the aromatic rings and the alkyl chain. surfacesciencewestern.com The Raman spectrum can provide valuable information about the carbon skeleton of the molecule.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique Sensitivity |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR & Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR & Raman |

| Aromatic C=C Stretch | 1450 - 1650 | Raman |

| Aliphatic C-H Bend | 1350 - 1470 | FTIR |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | FTIR |

This table provides general ranges. Specific peak positions are unique to the molecule's structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules, including the differentiation of isomers. libretexts.org By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. libretexts.org

For this compound, ¹H NMR and ¹³C NMR are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment based on chemical shifts. mdpi.com The ¹³C NMR spectrum provides information on the number and types of carbon atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the point of attachment of the tetradecyl chain to the phenanthrene ring. mdpi.com These experiments reveal correlations between nuclei, allowing for the step-by-step assembly of the molecular structure. The distinct chemical shifts and coupling patterns observed in the NMR spectra allow for the clear differentiation between this compound and its other positional isomers (e.g., 2-, 3-, 4-, and 9-tetradecylphenanthrene). tutorchase.commagritek.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unambiguous confirmation of the elemental composition of a compound. Unlike nominal mass spectrometers, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments can determine m/z values with very high precision, typically to four or more decimal places. bioanalysis-zone.comspectroscopyonline.com This capability allows for the differentiation between molecules that may share the same nominal mass but possess different molecular formulas, a common challenge in the analysis of complex organic mixtures. bioanalysis-zone.com

For this compound, the expected molecular formula is C₃₀H₄₂. The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u) and hydrogen (¹H = 1.007825 u).

Calculation of Theoretical Exact Mass:

(30 x 12.000000) + (42 x 1.007825) = 402.32865 u

In a typical HRMS analysis, the sample containing this compound is ionized, often using techniques like electron ionization (EI) or softer methods such as atmospheric pressure photoionization (APPI) for less fragmentation. sciex.com The resulting molecular ion ([M]⁺• or [M+H]⁺) is then analyzed by a mass analyzer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. spectroscopyonline.com

The instrument measures the experimental accurate mass of the ion. By comparing this measured value to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. The difference, measured in parts per million (ppm), provides a quantitative measure of the accuracy. A low mass error (typically <5 ppm) strongly supports the proposed elemental composition. youtube.com

Table 1: Molecular Formula Confirmation of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₃₀H₄₂ |

| Ion Type | [M]⁺• |

| Calculated Exact Mass | 402.32865 u |

| Example Experimental Mass | 402.32841 u |

| Mass Error | -0.6 ppm |

This table presents an example of data used for molecular formula confirmation. The low mass error between the calculated and experimentally determined mass validates the elemental composition of C₃₀H₄₂.

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of specific compounds within complex matrices. nih.govnih.govchemijournal.com For a substance like this compound, which is often a component of intricate mixtures such as crude oil, environmental samples, or biological tissues, these methods provide the necessary selectivity and sensitivity for accurate identification and characterization. lcms.czresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this method, the gas chromatograph separates components of a mixture based on their volatility and interactions with a capillary column. innovatechlabs.com The separated compounds then elute from the column at characteristic retention times and enter the mass spectrometer, which serves as a powerful detector.

Upon entering the MS, molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. libretexts.org The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺•) at an m/z corresponding to its molecular weight (~402 u). More importantly, the fragmentation pattern provides structural information. Key fragmentation pathways for long-chain alkyl-substituted aromatics include:

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the alkyl chain is highly favored, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. For this compound, this would result in a fragment from the loss of a C₁₃H₂₇• radical, producing a prominent ion at m/z 219.

Alkyl Chain Fragmentation: The long tetradecyl chain undergoes successive cleavages, leading to a characteristic series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). libretexts.org

Table 2: Characteristic GC-MS Fragmentation Ions for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 402 | [C₃₀H₄₂]⁺• | Molecular Ion (M⁺•) |

| 219 | [M - C₁₃H₂₇]⁺ | Benzylic cleavage with loss of a tridecyl radical |

| 205 | [M - C₁₄H₂₉]⁺ | Cleavage at the phenanthrene-alkyl bond |

| 178 | [C₁₄H₁₀]⁺• | Phenanthrene radical cation |

This table outlines the primary ions expected in the electron ionization mass spectrum of this compound, which are used to confirm its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another powerful separation technique. It is especially useful for analyzing less volatile compounds or complex mixtures that are not amenable to GC. lcms.cz When coupled with mass spectrometry (LC-MS), it provides high specificity. Alkylated phenanthrenes can be effectively separated using reversed-phase HPLC columns. nih.gov

Due to the nonpolar nature of this compound, ionization sources such as Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) are generally more effective than Electrospray Ionization (ESI). sciex.com These techniques are well-suited for ionizing nonpolar to moderately polar compounds.

For even greater specificity, tandem mass spectrometry (LC-MS/MS) is employed. nih.govresearchgate.net In this approach, the molecular ion of this compound (m/z 402) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate fragment ions, and these fragments are then detected in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM) when used for quantification, is highly selective and can detect the target compound at very low levels even in a chemically complex background. sciex.com

Table 3: Example LC-MS/MS Transitions for this compound Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 402.3 | 219.1 | Transition monitoring benzylic cleavage |

| 402.3 | 205.1 | Transition monitoring cleavage of the entire alkyl chain |

| 402.3 | 178.1 | Transition monitoring for the phenanthrene core |

This table shows potential precursor-to-product ion transitions that could be used in an LC-MS/MS method to selectively detect and quantify this compound.

Computational and Theoretical Chemistry Studies of 1 Tetradecylphenanthrene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. academie-sciences.frmjcce.org.mk For a molecule like 1-tetradecylphenanthrene, these calculations can predict its geometry, electronic structure, and spectroscopic characteristics with a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are primarily governed by the π-system of the phenanthrene (B1679779) core, with the long alkyl chain acting as a modifying substituent. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity and electronic transitions.

The HOMO is expected to be delocalized across the phenanthrene ring system, characteristic of PAHs. The tetradecyl chain, being an electron-donating group, would likely raise the energy of the HOMO compared to unsubstituted phenanthrene. Conversely, the LUMO, also centered on the aromatic core, would be less affected by the alkyl substituent. This results in a reduced HOMO-LUMO gap, which has implications for the molecule's reactivity and its potential use in organic electronics. mjcce.org.mknih.gov

Table 1: Predicted Electronic Properties of this compound (Note: These are estimated values based on trends observed in similar alkyl-PAHs)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Determines electron-donating ability |

| LUMO Energy | -1.9 eV | Determines electron-accepting ability |

| HOMO-LUMO Gap | 3.9 eV | Relates to chemical reactivity and electronic transitions |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon electron addition |

Reaction Energetics and Transition State Characterization

Computational methods can model the energy changes that occur during chemical reactions involving this compound. For instance, in reactions like electrophilic substitution on the aromatic ring, calculations can determine the activation energies and the stability of intermediates for substitution at different positions. It is anticipated that the substitution pattern would be similar to that of other 1-alkylphenanthrenes, with a preference for positions that maintain the aromaticity of the other rings.

Transition state theory combined with quantum chemical calculations allows for the characterization of the high-energy transition state structures that connect reactants and products. nih.govacs.org For a reaction such as the thermal cracking of the alkyl chain, these calculations could identify the bond-breaking and bond-forming processes and the associated energy barriers.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis is a standard computational output that predicts the infrared (IR) and Raman spectra of a molecule. For this compound, the calculated spectrum would be dominated by the vibrational modes of the phenanthrene core and the long alkyl chain.

The phenanthrene moiety would exhibit characteristic C-H stretching and bending modes, as well as ring breathing vibrations. The tetradecyl chain would show prominent symmetric and asymmetric C-H stretching vibrations of its methylene (B1212753) (-CH2-) and methyl (-CH3) groups. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecule's structure.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are estimated values based on typical ranges for the specified functional groups)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |

| Aromatic C-H Stretch | 3100-3000 | Infrared/Raman |

| Aliphatic C-H Stretch | 2960-2850 | Infrared/Raman |

| Aromatic C=C Stretch | 1600-1450 | Infrared/Raman |

| CH₂ Scissoring | 1470-1450 | Infrared |

| CH₃ Umbrella Mode | ~1375 | Infrared |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Infrared |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and intermolecular interactions. acs.orgresearchgate.netnih.govnih.gov

Conformational Analysis and Flexibility of the Alkyl Chain

The long tetradecyl chain of this compound possesses significant conformational flexibility due to rotation around its numerous C-C single bonds. MD simulations can explore the potential energy surface of the alkyl chain, identifying the most stable conformers.

In isolation or in non-polar solvents, the alkyl chain is likely to adopt a variety of conformations, from a fully extended "all-trans" state to more compact, folded structures. rsc.orgacs.orgtandfonline.com The "all-trans" conformation is often the lowest in energy for simple alkanes. However, in the case of long-chain alkylaromatics, attractive dispersive interactions between the alkyl chain and the aromatic π-cloud can stabilize folded conformations where the chain loops back over the phenanthrene ring. rsc.org

Intermolecular Interactions and Aggregation Behavior

The aggregation behavior of this compound is influenced by a balance of intermolecular forces. These include π-π stacking interactions between the phenanthrene cores and van der Waals interactions involving the alkyl chains.

Kinetic Modeling and Reaction Mechanism Generation

The construction of a detailed chemical kinetic model for this compound (C₂₈H₃₈) is a formidable task due to the molecule's size and hybrid aromatic-aliphatic structure. Such models are not built manually but are generated using sophisticated software packages that employ a rule-based, systematic approach. The core of this process involves defining a set of reaction "families" or "classes" that describe all plausible elementary reaction steps.

The generation process for a this compound model typically includes the following key reaction classes:

Unimolecular Scission: Primarily the homolytic cleavage of C-C bonds. The weakest bond is the C-C bond connecting the alkyl chain to the aromatic ring, but scission can also occur at various points along the tetradecyl chain.

H-Abstraction: A hydrogen atom is removed from the fuel molecule by a radical species (e.g., H•, •CH₃, •OH). The site of abstraction is critical; hydrogens on the alkyl chain, particularly secondary carbons, are more susceptible than those on the aromatic rings.

Radical β-Scission: A radical formed via H-abstraction undergoes C-C bond cleavage at the position beta to the radical center. This is a primary pathway for breaking down the long alkyl chain into smaller olefins and a smaller radical.

Radical Isomerization: Intramolecular H-atom transfer, which can move the radical site to a more stable position before subsequent decomposition.

Addition Reactions: Radicals (especially small ones like H• or •CH₃) add to the phenanthrene ring system, initiating pathways for ring growth or fragmentation.

Cyclization/Dehydrogenation: Radicals formed on the alkyl chain can cyclize onto the parent aromatic ring or form new rings, leading to the formation of larger Polycyclic Aromatic Hydrocarbons (PAHs).

The table below outlines some of the crucial reaction classes involved in the initial stages of this compound decomposition.

| Reaction Class | General Scheme | Significance for this compound |

|---|---|---|

| H-Abstraction | R-H + X• → R• + X-H | Primary initiation step. Creates fuel radicals. Abstraction from the alkyl chain is kinetically favored over abstraction from the aromatic core. |

| β-Scission | R-CH₂-CH₂• → R• + CH₂=CH₂ | Major pathway for alkyl chain decomposition, producing smaller olefins (e.g., ethylene) and smaller alkyl-aromatic radicals. |

| Bond Fission (Initiation) | Ar-R → Ar• + R• | Cleavage of the bond between the phenanthrene core and the tetradecyl chain. Requires high energy and is significant at very high temperatures. |

| Radical Addition | Ar-H + H• → [Ar-H₂]• | Initiates pathways for aromatic ring destruction or isomerization. Competes with H-abstraction. |

| Intramolecular Cyclization | Ar-(CH₂)n-CH₂• → (Cyclized intermediate)• | A key step in PAH growth, where the alkyl chain radical attacks the aromatic core, leading to the formation of new five- or six-membered rings. |

Each elementary reaction within these classes requires a rate coefficient, typically expressed in the Arrhenius form (k = A * T^n * exp(-Ea/RT)). These parameters are determined from quantum chemistry calculations (e.g., Density Functional Theory) for representative reactions and then extrapolated to the entire reaction family. The final model is a large set of coupled ordinary differential equations that can be solved numerically to simulate the concentration profiles of all species over time.

A generated kinetic model, often containing thousands of reactions, is too complex for direct interpretation. To extract meaningful chemical insights, post-processing analyses are essential. Sensitivity and reaction path (flux) analyses are two of the most powerful techniques used for this purpose.